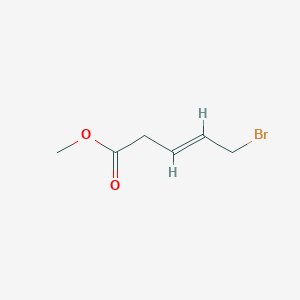

Methyl 5-bromopent-3-enoate

描述

Methyl 5-bromopent-3-enoate is an organobromine compound characterized by a five-carbon chain with a bromine atom at the fifth position, a double bond at the third position, and a methyl ester group at the terminal carboxylate. Its molecular formula is C₆H₉BrO₂, and it is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers. The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, while the conjugated double bond enhances reactivity in cycloaddition or polymerization processes.

属性

分子式 |

C6H9BrO2 |

|---|---|

分子量 |

193.04 g/mol |

IUPAC 名称 |

methyl (E)-5-bromopent-3-enoate |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+ |

InChI 键 |

YTBXNIPJPAPVPW-NSCUHMNNSA-N |

手性 SMILES |

COC(=O)C/C=C/CBr |

规范 SMILES |

COC(=O)CC=CCBr |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-bromopent-3-enoate can be synthesized through the bromination of methyl pent-3-enoate. The reaction typically involves the addition of bromine (Br₂) to methyl pent-3-enoate in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures . The reaction is exothermic and must be carefully controlled to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems allows for better temperature regulation and efficient mixing of reactants .

化学反应分析

Substitution Reactions

The bromine atom in methyl 5-bromopent-3-enoate acts as a leaving group, undergoing nucleophilic substitution.

-

Mechanism : The bromide ion departs, forming a carbocation intermediate. Nucleophiles (e.g., hydroxide, amines, or thiols) attack the electrophilic carbon.

-

Reagents :

-

Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

-

Amines (e.g., NH₃) or thiols (e.g., H₂S) for amine/thiol substitution.

-

-

Products :

-

Hydroxyl-substituted derivative : Methyl 5-hydroxypent-3-enoate.

-

Amine-substituted derivative : Methyl 5-aminopent-3-enoate.

-

Thiol-substituted derivative : Methyl 5-mercaptopent-3-enoate.

-

Reduction Reactions

The ester group (-COOCH₃) undergoes reduction to form alcohols.

-

Mechanism : The ester carbonyl is reduced to a hydroxyl group via hydride transfer (e.g., LiAlH₄).

-

Reagents :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

-

Product :

-

Alcohol derivative : 5-Bromopent-3-en-1-ol.

-

Oxidation Reactions

The double bond and ester group are susceptible to oxidation.

-

Mechanism : Oxidizing agents cleave the double bond or convert the ester to a carboxylic acid.

-

Reagents :

-

Potassium permanganate (KMnO₄) in acidic/neutral conditions.

-

-

Product :

-

Carboxylic acid derivative : 5-Bromopent-3-enoic acid.

-

Reactivity of the Double Bond

The conjugated double bond (C3-C4) participates in reactions such as addition or polymerization .

-

Example : In , a similar brominated alkene undergoes cycloaddition or radical-mediated polymerization, forming oligomers. While not directly observed for this compound, analogous reactivity is plausible.

Comparison with Analogous Compounds

| Compound | Key Difference | Reactivity |

|---|---|---|

| Methyl 5-chloropent-3-enoate | Chlorine instead of bromine | Lower leaving-group ability due to Cl⁻ |

| Methyl 5-iodopent-3-enoate | Iodine instead of bromine | Faster substitution (I⁻ is a better LG) |

| Methyl 5-fluoropent-3-enoate | Fluorine instead of bromine | Minimal substitution (F⁻ is not LG) |

科学研究应用

Methyl 5-bromopent-3-enoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 5-bromopent-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 5-bromopent-3-enoate, it is compared to three analogs: methyl 4-bromopent-2-enoate, methyl 5-chloropent-3-enoate, and ethyl 5-bromopent-3-enoate. Key differences arise from halogen type, substituent position, and ester group modifications.

Table 1: Physicochemical and Reactivity Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity with Nucleophiles |

|---|---|---|---|---|

| This compound | 193.04 | ~175–180 | Moderate | High (Br is a good LG) |

| Methyl 4-bromopent-2-enoate | 193.04 | ~170–175 | Moderate | Moderate (steric hindrance) |

| Methyl 5-chloropent-3-enoate | 148.59 | ~160–165 | High | Low (Cl is a poor LG) |

| Ethyl 5-bromopent-3-enoate | 207.07 | ~185–190 | Low | High |

Key Findings:

Halogen Effects: Bromine’s higher electronegativity and larger atomic radius compared to chlorine enhance leaving-group ability, making this compound more reactive in SN₂ reactions than its chloro analog .

Substituent Position: Moving the bromine from the 5th to 4th position (methyl 4-bromopent-2-enoate) introduces steric hindrance near the double bond, reducing electrophilic addition efficiency .

Ester Group Impact: Replacing the methyl ester with an ethyl group (ethyl 5-bromopent-3-enoate) increases molecular weight and hydrophobicity, lowering solubility in polar solvents but marginally elevating boiling points.

Stability and Handling Notes

- Stability : The compound is light-sensitive and prone to hydrolysis; store under inert gas at –20°C.

- Safety : Brominated compounds may release toxic HBr fumes under heat. Use PPE and adequate ventilation.

常见问题

Q. Answer :

- Methodological Approach :

- Comparative Analysis : Compile literature data (e.g., SciFinder, Reaxys) and cross-validate using DFT calculations (B3LYP/6-31G* level) to model expected shifts.

- Experimental Validation : Re-synthesize the compound under controlled conditions (inert atmosphere, dry solvents) and acquire high-resolution -NMR spectra (500 MHz, DMSO-d₆).

- Data Interpretation : Assess solvent effects and conformational equilibria (e.g., enol-keto tautomerism) using variable-temperature NMR .

(Basic) Which analytical techniques are most effective for assessing the thermal stability of this compound?

Q. Answer :

- Techniques :

- DSC/TGA : Perform dynamic scans (5°C/min, N₂ atmosphere) to identify decomposition onset temperatures.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile:water 70:30).

- Critical Parameters : Use argon-purged vials to prevent oxidative degradation. Compare with structurally similar esters (e.g., methyl 3-bromopropenoate) to identify stability trends .

(Advanced) What mechanistic insights explain the regioselectivity of nucleophilic substitution at the β-position of this compound?

Q. Answer :

- Experimental Design :

- Kinetic Studies : Conduct competition experiments with nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO).

- Computational Modeling : Use Gaussian 16 to calculate transition-state energies (M06-2X/def2-TZVP) and identify orbital interactions (e.g., LUMO localization at C-5).

- Contradiction Resolution : If experimental results conflict with computational predictions, re-examine solvent effects or steric hindrance using molecular dynamics simulations .

(Basic) How can solvent greenness be evaluated for reactions involving this compound?

Q. Answer :

- Metrics :

- E-Factor : Calculate waste per gram of product (ideal: <5).

- Atom Economy : Optimize reactions to maximize incorporation of starting materials.

- Solvent Selection : Compare ethanol (green) vs. dichloromethane (non-green) using the CHEM21 Solvent Selection Guide. Validate via life-cycle assessment (LCA) tools .

(Advanced) What strategies mitigate competing elimination pathways during Suzuki-Miyaura couplings of this compound?

Q. Answer :

- Optimization Steps :

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos for improved β-selectivity.

- Additive Effects : Introduce Cs₂CO₃ to stabilize intermediates or LiCl to suppress β-hydride elimination.

- Characterization : Use -NMR to quantify elimination byproducts (e.g., pent-3-enoate derivatives) and GC-MS for trace analysis .

(Basic) How should this compound be stored to prevent hydrolysis?

Q. Answer :

- Best Practices :

(Advanced) Can this compound serve as a monomer in ring-opening metathesis polymerization (ROMP)?

Q. Answer :

- Methodology :

- Catalyst Selection : Use Grubbs 2nd-generation catalyst in toluene at 40°C. Monitor conversion via -NMR (disappearance of olefinic protons at δ 5.8 ppm).

- Polymer Characterization : Analyze molecular weight distribution via GPC (THF, PS standards) and thermal properties via DSC.

- Challenges : Address competing side reactions (e.g., β-bromide elimination) by optimizing catalyst loading and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。